8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
CAS No.: 1951441-86-3
Cat. No.: VC13580294
Molecular Formula: C11H12BrIN2O2
Molecular Weight: 411.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951441-86-3 |
|---|---|
| Molecular Formula | C11H12BrIN2O2 |
| Molecular Weight | 411.03 g/mol |
| IUPAC Name | ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H |
| Standard InChI Key | BXSXCCURXYEBND-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, reflects its core structure: a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key substituents include an iodine atom at position 8, a methyl group at position 6, and an ethyl ester at position 2, with a hydrobromic acid counterion . The molecular formula (C₁₁H₁₂BrIN₂O₂) confirms the presence of bromine and iodine, contributing to its high molecular weight (411.03 g/mol) .
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1951441-86-3 | |
| Molecular Formula | C₁₁H₁₂BrIN₂O₂ | |
| Molecular Weight | 411.03 g/mol | |
| SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br | |
| InChI Key | BXSXCCURXYEBND-UHFFFAOYSA-N |
Structural and Spectral Analysis
The compound’s X-ray crystallography data remains unpublished, but its structure is inferred from analogous imidazo[1,2-a]pyridines. The iodine atom at position 8 introduces steric bulk and electronic effects, potentially influencing binding to biological targets . Nuclear magnetic resonance (NMR) spectra would likely show characteristic shifts for the methyl group (δ ~2.5 ppm), ethyl ester (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂), and aromatic protons . The hydrobromide salt enhances solubility in polar solvents, a critical factor for in vitro assays .
Synthesis and Manufacturing Considerations
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely proceeds through a multi-step sequence:
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Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine scaffold .
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Halogenation: Electrophilic iodination at position 8 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Esterification: Introduction of the ethyl ester via carboxylation followed by ethanol coupling .
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Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .
Modifications to the imidazo ring, such as varying halogen substituents, are known to modulate bioactivity and selectivity . For instance, replacing iodine with trifluoromethyl groups alters electronic properties and target affinity .
Industrial-Scale Production
Current manufacturing is limited to small-scale batches (e.g., 500 mg at $198.00 ), with purity ≥95% . Challenges include controlling regioselectivity during iodination and ensuring stability of the hydrobromide salt under storage (recommended: 0–5°C) .
Physicochemical Properties and Stability
Solubility and Partitioning
The hydrobromide salt improves water solubility (>10 mg/mL in DMSO ), though exact values are unquantified. The compound’s LogD at pH 7.4 is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for oral bioavailability .
Degradation Pathways
Stability studies are absent, but analogous imidazo[1,2-a]pyridines degrade via:
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Photodegradation: Iodine loss under UV light .
Storage at 0–5°C in amber vials is recommended to mitigate decomposition .
Comparative Analysis with Structural Analogues
Table 2: Key Analogues and Properties
| Compound | CAS | Molecular Formula | Key Differences | Potential Use |
|---|---|---|---|---|
| 8-Iodo-6-nitro derivative | 1951441-31-8 | C₁₀H₉BrIN₃O₄ | Nitro group enhances reactivity | Antibacterial agents |
| 6-Iodo-8-(trifluoromethyl) derivative | 1363405-66-6 | C₁₁H₈F₃IN₂O₂ | CF₃ group increases lipophilicity | CNS therapeutics |
| Non-iodinated methyl derivative | 67625-40-5 | C₁₁H₁₂N₂O₂ | Lower molecular weight (204.22 g/mol) | Kinase inhibitors |
The iodine substituent in 1951441-86-3 provides a handle for further functionalization (e.g., Suzuki coupling), unlike CF₃ or nitro groups .
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